molecular formula C8H5N3O3 B037508 5,7-Dihydro-2H-imidazo[4',5':4,5]benzo[1,2-d]oxazole-2,6(3H)-dione CAS No. 119151-22-3

5,7-Dihydro-2H-imidazo[4',5':4,5]benzo[1,2-d]oxazole-2,6(3H)-dione

Cat. No.: B037508
CAS No.: 119151-22-3
M. Wt: 191.14 g/mol
InChI Key: GLTFKGAZJRVKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione is a heterocyclic compound that features an imidazo-benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

119151-22-3

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5,7-dihydro-3H-imidazo[4,5-f][1,3]benzoxazole-2,6-dione

InChI

InChI=1S/C8H5N3O3/c12-7-9-3-1-5-6(2-4(3)10-7)14-8(13)11-5/h1-2H,(H,11,13)(H2,9,10,12)

InChI Key

GLTFKGAZJRVKBQ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC3=C1NC(=O)O3)NC(=O)N2

Canonical SMILES

C1=C2C(=CC3=C1NC(=O)O3)NC(=O)N2

Synonyms

2H-Imidazo[4,5-f]benzoxazole-2,6(3H)-dione,5,7-dihydro-(6CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.3 g. (0.02 mole) 5,6-diaminobenzoxazolin-2-one and 5.5 g. (0.034 mole) 1,1'-carbonyldiimidazole are dissolved in 150 ml. dioxan and heated to the boil for 3 hours. After cooling to ambient temperature, the brownish crystalline substance obtained is filtered off with suction, boiled with dimethylformamide, filtered with suction and washed with methanol. There is obtained a yield of 65% of theory of the desired compound; m.p. >360° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.034 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

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